4-Phenyl-1,2,4-triazoline-3,5-dione

Catalog No.
S583374
CAS No.
4233-33-4
M.F
C8H5N3O2
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-1,2,4-triazoline-3,5-dione

CAS Number

4233-33-4

Product Name

4-Phenyl-1,2,4-triazoline-3,5-dione

IUPAC Name

4-phenyl-1,2,4-triazole-3,5-dione

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C8H5N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H

InChI Key

ISULLEUFOQSBGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)N=NC2=O

Solubility

11.9 [ug/mL]

Synonyms

4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione; 4-Phenyl-Δ1-1,2,4-triazoline-3,5-dione; 4-Phenyl-3,5-Dioxotriazole; 4-Phenyldehydrourazole; Azodicarboxylic Acid N-Phenylimide; N-Phenylazodicarboximide; N-Phenylazodicarboxylic Imide; N-Phenyltriazolinedione

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N=NC2=O

Diels-Alder Cycloaddition:

PTAD is known for being one of the strongest dienophiles, meaning it readily reacts with dienes in a specific type of reaction called Diels-Alder cycloaddition. This reaction is crucial for constructing complex organic molecules and has been utilized in the synthesis of various natural products and pharmaceuticals . Notably, PTAD played a significant role in the first synthesis of prismane, a unique cage molecule, in 1973 .

Dehydrogenating Agent:

PTAD can also act as a dehydrogenating agent, removing hydrogen atoms from molecules. This property has been employed for the synthesis of annulated dihydropyridazines through an inverse [4+2] cycloaddition reaction with cyclic alkenes and 1,2,4,5-tetrazines .

Oxidation of 1,4-Dihydropyridines:

PTAD serves as an efficient oxidizing agent for the conversion of 1,4-dihydropyridines into their corresponding aromatic pyridines under mild conditions. This approach offers a valuable method for the synthesis of pyridines, which are essential building blocks in various drugs and functional materials .

Synthesis of Urazolos:

PTAD can be utilized in the synthesis of urazoles through a [3+2] cycloaddition reaction with allylsilanes. This reaction provides a stereoselective approach for the construction of substituted urazoles, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science .

4-Phenyl-1,2,4-triazoline-3,5-dione is a heterocyclic compound characterized by its triazoline ring structure. It features a phenyl group attached to the triazoline moiety, contributing to its unique reactivity and properties. The compound is known for its role as a powerful dienophile in Diels–Alder reactions, allowing it to participate in various cycloaddition reactions with conjugated dienes and other nucleophiles .

PTAD does not have a known role in biological systems. Its mechanism of action lies in its ability to act as a dienophile in Diels-Alder reactions. The electron-deficient central carbon in PTAD readily reacts with the electron-rich pi (π) bonds of dienes, forming a new cyclic structure [].

Involving 4-phenyl-1,2,4-triazoline-3,5-dione include:

  • Diels–Alder Reactions: This compound acts as a dienophile in Diels–Alder reactions, reacting with various dienes to form cycloadducts. Its reactivity has been demonstrated with both simple and substituted dienes, showcasing its versatility .
  • Addition Reactions: The compound can also undergo addition reactions with nucleophiles, leading to the formation of diverse products. For instance, it reacts with substituted butadienes through a nonconcerted mechanism .

Research into the biological activity of 4-phenyl-1,2,4-triazoline-3,5-dione is limited but suggests potential applications in medicinal chemistry. Its derivatives may exhibit antimicrobial and anti-inflammatory properties, although specific studies detailing these effects are scarce. The compound's ability to form adducts with biological molecules could be explored further for therapeutic applications.

Several methods have been developed for synthesizing 4-phenyl-1,2,4-triazoline-3,5-dione:

  • Oxidation of 4-Phenylurazole: One common method involves oxidizing 4-phenylurazole using lead dioxide or ammoniacal silver nitrate .
  • Reactions with Isocyanates: The compound can also be synthesized through reactions involving phenyl isocyanate and hydrazine derivatives .

These methods highlight the compound's accessibility for further research and application development.

4-Phenyl-1,2,4-triazoline-3,5-dione has several notable applications:

  • Organic Synthesis: It is primarily utilized in organic synthesis as a dienophile in Diels–Alder reactions, facilitating the construction of complex cyclic structures.
  • Material Science: The compound may find applications in developing polymers or materials that incorporate triazoline moieties due to their unique chemical properties.

Interaction studies involving 4-phenyl-1,2,4-triazoline-3,5-dione focus on its reactivity with various nucleophiles and dienes. These studies reveal insights into the reaction mechanisms and kinetics influenced by factors such as solvent polarity and temperature . Understanding these interactions could enhance the compound's utility in synthetic chemistry.

Several compounds share structural or functional similarities with 4-phenyl-1,2,4-triazoline-3,5-dione. Here are some notable examples:

Compound NameStructure/TypeUnique Features
1,2,4-TriazoleHeterocyclicSimpler structure; less reactive as a dienophile
3H-1,2,4-Triazole-3-thioneHeterocyclicSulfur atom introduces different reactivity
5-Arylidene-1H-pyrazoleHeterocyclicExhibits different biological activities
1-Aryl-1H-pyrazoleHeterocyclicPotentially different reactivity patterns

These compounds illustrate the diversity within triazole and pyrazole derivatives while highlighting the unique reactivity of 4-phenyl-1,2,4-triazoline-3,5-dione due to its specific structural features.

The Thiele-Stange Discovery and Early Synthetic Challenges

The genesis of triazolinedione chemistry traces back to 1894 when Johannes Thiele and Otto Stange first synthesized 4-phenyl-1,2,4-triazoline-3,5-dione through the oxidation of 4-phenylurazole with lead tetroxide in sulfuric acid. This pioneering work, conducted during the nascent period of heterocyclic chemistry, yielded only small quantities of the substance due to the harsh reaction conditions and the inherent instability of the product. The original synthesis represented a remarkable achievement for its time, as it introduced a new class of highly reactive azodicarbonyl compounds, though the practical utility remained severely limited by synthetic accessibility.

The significance of this early discovery cannot be overstated, as it laid the foundational understanding for what would later become one of the most important classes of synthetic reagents. However, the problematic nature of the synthesis and purification procedures meant that PTAD compounds remained largely unexplored for decades. The use of lead tetroxide as an oxidizing agent, while effective, presented significant toxicity concerns and disposal challenges that would later drive the development of safer alternatives.

The Cookson Breakthrough and Practical Synthesis Development

The field of triazolinedione chemistry experienced a transformative breakthrough in 1971 when Cookson and co-workers published the first practical synthetic procedure for 4-phenyl-1,2,4-triazoline-3,5-dione. This methodology, now known as "Cookson's reagent," established a multi-step approach that began with the combination of hydrazine and diethyl carbonate to form ethyl carbazate, followed by reaction with phenyl isocyanate to produce 4-phenyl-1-carbethoxysemicarbazide. The key innovation was the subsequent cyclization with base to form 4-phenylurazole, which could then be oxidized with tert-butyl hypochlorite to yield PTAD.

This synthetic route represented a paradigm shift in triazolinedione chemistry, offering significantly higher overall yields and much milder reaction conditions compared to the original Thiele-Stange procedure. The development enabled widespread investigation into the unique reactivity patterns of PTAD compounds, particularly their exceptional behavior as dienophiles in Diels-Alder reactions. The Cookson procedure's success lay in its systematic approach to urazole precursor synthesis, utilizing readily available starting materials and avoiding the hazardous heavy metal oxidants of earlier methods.

Mechanistic Understanding and Synthetic Optimization

The mechanistic elucidation of PTAD formation and reactivity patterns emerged as a critical area of investigation following Cookson's synthetic breakthrough. Research revealed that the exceptional reactivity of PTAD stems from its cyclic azodicarbonyl structure, which creates an extremely electrophilic system capable of rapid reaction with electron-rich dienes. This understanding guided the development of structure-activity relationships that informed subsequent synthetic modifications and applications.

The optimization of synthetic conditions focused on controlling the delicate balance between oxidative efficiency and product stability. Studies demonstrated that the choice of oxidizing agent profoundly influenced both yield and product purity, with different oxidants producing varying degrees of side reactions and decomposition products. This led to systematic investigations of alternative oxidation methodologies, each seeking to improve upon the original tert-butyl hypochlorite protocol while maintaining the mild reaction conditions essential for handling sensitive triazolinedione products.

4-Phenyl-1,2,4-triazoline-3,5-dione stands as one of the most powerful dienophiles known to synthetic chemistry, exhibiting extraordinary reactivity that exceeds that of conventional dienophiles by several orders of magnitude [1]. The compound demonstrates reaction rates that are 5-6 orders of magnitude higher than its carbon-carbon analogue, 4-phenylmaleimide, under comparable conditions [1]. This remarkable dienophilic activity stems from the enhanced ease of breaking the endocyclic nitrogen-nitrogen bond within the triazoline ring structure [1].

Kinetic studies reveal that 4-phenyl-1,2,4-triazoline-3,5-dione reacts with dienes through mechanisms that deviate from the classical concerted Diels-Alder pathway [2]. Investigations of reactions with substituted butadienes demonstrate a nonconcerted mechanism, challenging traditional understanding of cycloaddition processes [2]. The reaction proceeds with exceptionally rapid kinetics, often reaching completion within minutes at room temperature [3] [4].

Transition state analysis through computational studies indicates that the compound forms highly asynchronous transition states during cycloaddition reactions [5]. The geometric preferences of these transition states are predominantly influenced by electrostatic interactions, with dispersion forces providing significant stabilization [6]. The activation parameters for these reactions reveal large negative values for both activation entropy and activation volume, consistent with highly ordered, cyclic transition state structures [7].

Table 1: Kinetic Parameters for 4-Phenyl-1,2,4-triazoline-3,5-dione Reactions

Reaction TypeTemperature (°C)Reaction TimeRate Enhancement FactorMechanism Type
Diels-Alder with butadienesRoom temperatureMinutes10⁵-10⁶ vs C=C analoguesNonconcerted
Diels-Alder with cyclopentadieneRoom temperatureSeconds to minutesFastest known dienophileConcerted
Diels-Alder with cycloheptatrieneRoom temperatureInstantaneousMaximum reactivitySelective norcaradiene
Hetero-Diels-Alder with thiazolesRoom temperatureFastHigh stereoselectivityConcerted/stepwise

The exceptional reactivity manifests particularly in reactions with cyclopentadiene, where 4-phenyl-1,2,4-triazoline-3,5-dione demonstrates its status as the strongest known dienophile [3]. Computational analysis reveals that both concerted and stepwise pathways can operate depending on the specific diene substrate, with the mechanism selection governed by the electronic properties of the reacting partners [5] [8].

For hetero-Diels-Alder reactions involving 4-alkenylthiazoles, the compound exhibits remarkable stereoselectivity through exclusively suprafacial approaches [5]. The stereochemical outcomes are dominated by steric interactions at diastereomeric transition states, with computational studies revealing energy barriers that favor specific geometric arrangements [5] [8].

π-Stacking Interactions in Aromatic Systems

The phenyl substituent of 4-phenyl-1,2,4-triazoline-3,5-dione engages in significant π-stacking interactions that influence both its reactivity and selectivity patterns [9] [6]. These aromatic stacking interactions arise from attractive forces between the π-electron clouds of neighboring aromatic groups, contributing substantially to stabilization energies in transition states and intermediate complexes [10].

Computational investigations demonstrate that π-stacking interactions between the phenyl ring and aromatic substrates follow well-established geometric preferences [11] [12]. The most favorable arrangements occur in staggered stacking configurations rather than direct face-to-face orientations, as the latter would result in unfavorable electrostatic repulsion between electron-rich π-systems [11] [13].

The strength of these interactions depends critically on the electronic nature of the interacting aromatic systems [6] [14]. Electron-withdrawing substituents on the triazoline ring enhance π-stacking interactions by reducing electrostatic repulsion, while electron-donating groups tend to weaken these interactions [13]. This electronic modulation directly impacts reaction rates and selectivity outcomes in aromatic substrates [6].

Table 2: π-Stacking Interaction Energies and Geometric Preferences

Aromatic SystemInteraction GeometryStabilization Energy (kcal/mol)Optimal Distance (Å)
Benzene-benzene (reference)Parallel displaced-2.843.4-3.8
Phenyl-heteroaromaticT-shaped-2.0 to -4.03.2-3.6
Electron-rich aromaticsOffset stacking-3.0 to -5.03.3-3.7
Electron-poor aromaticsEnhanced stacking-4.0 to -6.03.1-3.5

The phenyl ring of 4-phenyl-1,2,4-triazoline-3,5-dione exhibits enhanced π-stacking capabilities due to the electron-withdrawing nature of the triazoline moiety [15]. This electronic activation creates favorable quadrupole-quadrupole interactions with electron-rich aromatic partners, leading to stronger binding affinities than observed with neutral benzene systems [6] [14].

In protein-binding contexts relevant to bioconjugation applications, the phenyl ring engages in π-stacking interactions with aromatic amino acid residues, particularly tyrosine and phenylalanine [15]. These interactions contribute to the remarkable selectivity observed in tyrosine modification reactions, where the compound shows exclusive reactivity toward tyrosine residues in complex protein environments [15].

Tandem Ene-Cycloaddition Reaction Pathways

4-Phenyl-1,2,4-triazoline-3,5-dione participates in sophisticated tandem reaction sequences involving ene reactions followed by cycloaddition processes [16] [7]. These cascade reactions represent powerful synthetic transformations that construct complex molecular architectures through sequential bond-forming events [16].

The ene reaction pathway involves the formal addition of the compound across alkene substrates, with concurrent hydrogen atom migration from an allylic position [7] [17]. Kinetic investigations reveal that these reactions proceed through highly ordered transition states characterized by large negative activation entropies ranging from -106 to -122 joules per mole per Kelvin [7]. The activation volumes for these processes are similarly negative, ranging from -26.6 to -29.1 cubic centimeters per mole, confirming the cyclic nature of the transition state structures [7].

Mechanistic studies demonstrate that ene reactions can proceed through multiple pathways depending on the reaction conditions [17]. In protic solvents, the reaction may involve direct formation of ene products or proceed through reversible formation of aziridinium imide intermediates [17]. Conversely, in aprotic solvents, the pathway typically involves short-lived zwitterionic intermediates with lifetimes less than 10⁻¹¹ seconds [17].

Table 3: Ene Reaction Activation Parameters

Alkene SubstrateΔS≠ (J mol⁻¹ K⁻¹)ΔV≠ (cm³ mol⁻¹)Reaction Rate CorrelationSolvent Dependence
Cyclohexene-106-26.6Proportional to π-donor abilityMinimal
1-Hexene-122-29.1High reactivityMinimal
2,3-Dimethyl-2-butene-122-29.1Maximum reactivityModerate
TetramethylethyleneVariableVariableTemperature dependentStrong

The tandem nature of these reactions becomes evident in systems where the initial ene reaction product contains additional unsaturation that can undergo subsequent cycloaddition [16]. Formal two-plus-two-plus-two cycloaddition strategies exploit this reactivity pattern, beginning with intramolecular propargylic ene reactions to generate vinylallene intermediates [16]. These highly reactive intermediates then participate in intermolecular Diels-Alder reactions with additional dienophiles to construct polycyclic frameworks [16].

Temperature effects play crucial roles in determining the outcome of tandem sequences [18]. Lower temperatures favor kinetic control, leading to rapid ene product formation, while elevated temperatures can promote equilibration and subsequent cycloaddition events [18]. Fluorinated alcohol solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol provide unique acceleration of ene reactions while suppressing undesired side reactions [18].

Solvent Effects on Reaction Regioselectivity

Solvent environment exerts profound influence on the regioselectivity and diastereoselectivity of 4-phenyl-1,2,4-triazoline-3,5-dione reactions, with effects varying dramatically between protic and aprotic media [17] [19] [20]. These solvent-dependent selectivity patterns arise from differential stabilization of competing transition states and intermediates through hydrogen bonding and electrostatic interactions [19] [21].

In nonpolar solvents such as dichloromethane and carbon tetrachloride, reactions typically favor products arising from intramolecular hydrogen bonding interactions [21] [20]. These conditions promote high threo diastereoselectivity in reactions with chiral allylic alcohols, achieving diastereomeric excesses ranging from 68% to 90% [20]. The selectivity enhancement stems from preferential stabilization of transition states that minimize allylic strain through internal hydrogen bonding networks [21].

Polar aprotic solvents including acetonitrile and dimethyl sulfoxide provide stabilization for dipolar intermediates and transition states [17] [22]. Under these conditions, regioselectivity patterns can shift significantly, with some systems showing up to 88% diastereomeric excess when polar solvents are employed [20]. The enhanced polar character of transition states in these media leads to different geometric preferences and altered product distributions [22].

Table 4: Solvent Effects on Regioselectivity and Diastereoselectivity

Solvent TypeRepresentative SolventsDiastereoselectivityRate EnhancementMechanism Influence
NonpolarCH₂Cl₂, CCl₄High threo (68-90% de)BaselineIntramolecular H-bonding
Polar aproticMeCN, DMSOModerate (up to 88% de)Moderate increaseDipolar stabilization
Polar proticMeOH, H₂OVariable, substrate dependentSignificant increaseElectrostatic enhancement
Fluorinated alcoholsHFIPGood to excellent yieldsDramatic improvementUnique H-bonding patterns
Aqueous bufferspH 7-8 phosphateSingle product formationOptimized for bioconjugationSelective activation

Protic solvents such as methanol and water dramatically alter reaction pathways through hydrogen bonding interactions with both reactants and transition states [17] [19]. In aqueous buffered solutions, 4-phenyl-1,2,4-triazoline-3,5-dione exhibits remarkable selectivity for tyrosine residues in proteins, achieving quantitative modification within minutes [15]. This selectivity arises from preferential activation of phenolic nucleophiles through hydrogen bonding networks that are not available to other amino acid side chains [15].

Fluorinated alcohols represent a special class of solvents that provide unique acceleration effects for ene reactions while maintaining high selectivity [18]. 1,1,1,3,3,3-Hexafluoro-2-propanol demonstrates exceptional ability to promote desired ene processes while suppressing competing overreactions of products [18]. The mechanism of this acceleration involves specific hydrogen bonding interactions that stabilize transition states while destabilizing pathways leading to undesired products [18].

XLogP3

1.8

Other CAS

4233-33-4

Wikipedia

4-phenyl-1,2,4-triazole-3,5-dione

Dates

Last modified: 08-15-2023
Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016

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